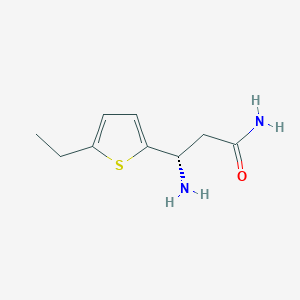
1-(5-Methylisoxazol-3-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring attached to a carbaldehyde group and a 5-methyl-1,2-oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate oxazole derivative followed by formylation. One common method involves the reaction of 5-methyl-1,2-oxazole with a cyclopropane precursor under controlled conditions to form the desired cyclopropane ring. Subsequent formylation introduces the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carbaldehyde
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol
Uniqueness: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an oxazole moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YGBJUWSLUZYUER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C2(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



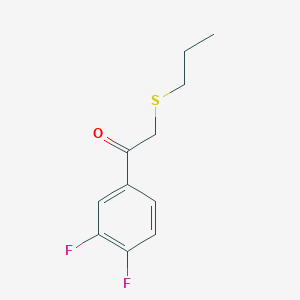
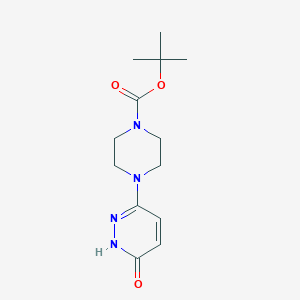
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)


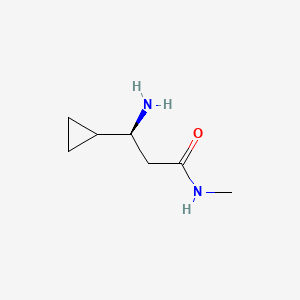
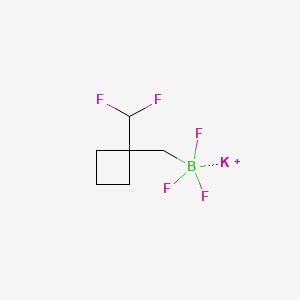

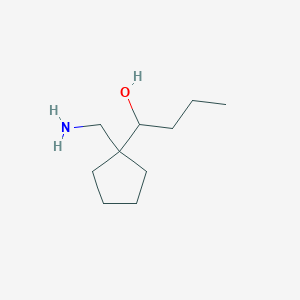
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)

